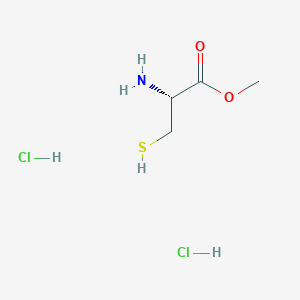
methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of cysteine, an amino acid, and is often used in the synthesis of peptides and other complex organic molecules. The compound is characterized by its sulfanyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride typically involves the esterification of (2R)-2-amino-3-sulfanylpropanoic acid. This process can be carried out using methanol and hydrochloric acid as reagents. The reaction is usually performed under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in studies related to protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can act as a reducing agent, influencing redox reactions within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R)-2-amino-3-hydroxypropanoate dihydrochloride: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl (2R)-2-amino-3-methylpropanoate dihydrochloride: Contains a methyl group instead of a sulfanyl group.
Uniqueness
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific redox properties or interactions with cysteine residues in proteins.
Propriétés
Formule moléculaire |
C4H11Cl2NO2S |
|---|---|
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-sulfanylpropanoate;dihydrochloride |
InChI |
InChI=1S/C4H9NO2S.2ClH/c1-7-4(6)3(5)2-8;;/h3,8H,2,5H2,1H3;2*1H/t3-;;/m0../s1 |
Clé InChI |
GEKPLUAVYGHTPM-QTNFYWBSSA-N |
SMILES isomérique |
COC(=O)[C@H](CS)N.Cl.Cl |
SMILES canonique |
COC(=O)C(CS)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
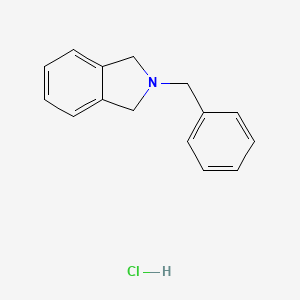
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
![3-[(Z)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B11725705.png)
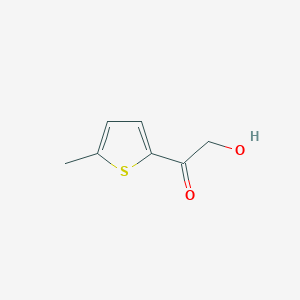
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)

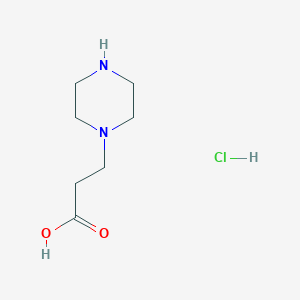
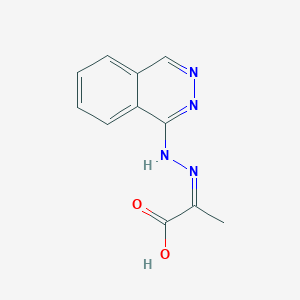
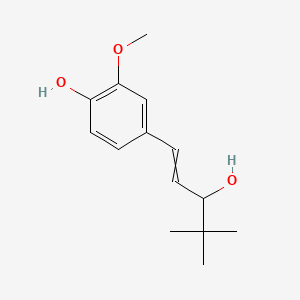
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
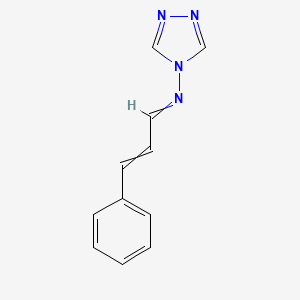
![N-[1-(4-methylphenyl)propylidene]hydroxylamine](/img/structure/B11725758.png)
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
